2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one is a heterocyclic compound that features a cyclopentane ring fused to a pyran ring
Vorbereitungsmethoden
The synthesis of 2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one typically involves the reaction of tetra-acetyl-ethylene with cyclopentadiene . This reaction yields 3,4,4-triacetyl-2-methyl-cis-4,4a,5,7a-tetrahydrocyclopenta[b]pyran, which can then be converted into the desired compound through isomerization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms or other groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research.
Industry: Used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one can be compared with other similar compounds, such as:
Cyclopenta[b]pyran derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Fused heterocyclic compounds: Compounds with fused ring systems that include pyran and cyclopentane rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
116417-99-3 |
---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[b]pyran-4-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(10)7-3-2-4-9(7)11-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
MPCWOKXRBCLPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2=C(O1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.